molecular formula C22H26N2O2 B11325860 N-(8-ethoxyquinolin-5-yl)adamantane-1-carboxamide

N-(8-ethoxyquinolin-5-yl)adamantane-1-carboxamide

Cat. No.: B11325860
M. Wt: 350.5 g/mol
InChI Key: RKGRLBBEAHLHLG-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and quinoline. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while quinoline is a heterocyclic aromatic organic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)adamantane-1-carboxamide typically involves the reaction of 8-ethoxyquinoline with adamantane-1-carboxylic acid chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the quinoline moiety can interact with biological targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-ethoxyquinolin-5-yl)adamantane-1-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and propoxy analogs, the ethoxy group may provide different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall properties .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)adamantane-1-carboxamide

InChI

InChI=1S/C22H26N2O2/c1-2-26-19-6-5-18(17-4-3-7-23-20(17)19)24-21(25)22-11-14-8-15(12-22)10-16(9-14)13-22/h3-7,14-16H,2,8-13H2,1H3,(H,24,25)

InChI Key

RKGRLBBEAHLHLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C34CC5CC(C3)CC(C5)C4)C=CC=N2

Origin of Product

United States

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